Cas no 33388-67-9 ((2-methylphenyl)(piperidin-1-yl)methanone)
33388-67-9 structure
Product Name:(2-methylphenyl)(piperidin-1-yl)methanone
CAS No:33388-67-9
MF:C13H17NO
MW:203.280183553696
CID:917905
PubChem ID:236087
Update Time:2025-04-19
(2-methylphenyl)(piperidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (2-methylphenyl)(piperidin-1-yl)methanone
- (2-methylphenyl)-piperidin-1-ylmethanone
- (2-methyl-phenyl)-(piperidin-1-yl)methanone
- (2-methylphenyl)piperidin-1-yl-methanone
- 1-(2-methylbenzoyl)piperidine
- AC1L5VTQ
- AC1Q5FGJ
- AR-1L1102
- CTK1C4834
- NSC38134
- piperidin-1-yl(o-tolyl)methanone
- Piperidine, 1-(methylbenzoyl)-
- SureCN2538595
- SCHEMBL2538595
- DTXSID40284645
- AKOS000436679
- NSC-38134
- 33388-67-9
-
- Inchi: 1S/C13H17NO/c1-11-7-3-4-8-12(11)13(15)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
- InChI Key: DLGFQQDLYPWJAG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1C)N1CCCCC1
Computed Properties
- Exact Mass: 203.13111
- Monoisotopic Mass: 203.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.065
- Boiling Point: 347.2°C at 760 mmHg
- Flash Point: 158.5°C
- Refractive Index: 1.553
- PSA: 20.31
- LogP: 2.55900
(2-methylphenyl)(piperidin-1-yl)methanone Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
33388-67-9 ((2-methylphenyl)(piperidin-1-yl)methanone) Related Products
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- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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